7-Desmethylmicrocystin-LR
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Overview
Description
7-Desmethylmicrocystin-LR is a toxic cyclic heptapeptide produced by cyanobacteria, specifically from the genus Microcystis . This compound is a variant of microcystin-LR, differing by the absence of a methyl group at the seventh position. Microcystins are known for their potent inhibition of protein phosphatases, making them significant in toxicological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Desmethylmicrocystin-LR involves complex peptide synthesis techniques. Typically, the synthesis starts with the assembly of the linear peptide chain, followed by cyclization to form the heptapeptide ring. The reaction conditions often require the use of protecting groups to prevent side reactions and ensure the correct sequence of amino acids .
Industrial Production Methods: Industrial production of this compound is primarily achieved through the cultivation of cyanobacteria, such as Microcystis aeruginosa, under controlled conditions. The compound is then extracted and purified using techniques like silica-gel chromatography and gel filtration chromatography .
Chemical Reactions Analysis
Types of Reactions: 7-Desmethylmicrocystin-LR undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound for different applications and studying its behavior under different conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH to ensure the stability of the compound .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of hydroxylated derivatives, while reduction reactions may result in the removal of specific functional groups .
Scientific Research Applications
7-Desmethylmicrocystin-LR has a wide range of applications in scientific research:
Mechanism of Action
7-Desmethylmicrocystin-LR exerts its effects by inhibiting protein phosphatases type 1 and type 2A (PP1 and PP2A) in the cytoplasm of liver cells . This inhibition leads to an increase in the phosphorylation of proteins, disrupting cellular signaling pathways and causing toxic effects such as oxidative stress and apoptosis .
Comparison with Similar Compounds
- Microcystin-LR
- Microcystin-RR
- Microcystin-YR
- Microcystin-LW
- Microcystin-LF
- 3-Desmethylmicrocystin-LR
Comparison: 7-Desmethylmicrocystin-LR is unique due to the absence of a methyl group at the seventh position, which affects its interaction with protein phosphatases and its overall toxicity . Compared to other microcystins, it has distinct chemical properties and biological activities, making it a valuable compound for specific research applications .
Properties
Molecular Formula |
C48H72N10O12 |
---|---|
Molecular Weight |
981.1 g/mol |
IUPAC Name |
(5R,8S,11R,12S,15S,18S,19S,22R)-15-[3-(diaminomethylideneamino)propyl]-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-5,12,19-trimethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid |
InChI |
InChI=1S/C48H72N10O12/c1-25(2)22-36-45(65)58-39(47(68)69)29(6)41(61)55-34(16-13-21-51-48(49)50)44(64)54-33(18-17-26(3)23-27(4)37(70-9)24-32-14-11-10-12-15-32)28(5)40(60)56-35(46(66)67)19-20-38(59)52-30(7)42(62)53-31(8)43(63)57-36/h10-12,14-15,17-18,23,25,27-29,31,33-37,39H,7,13,16,19-22,24H2,1-6,8-9H3,(H,52,59)(H,53,62)(H,54,64)(H,55,61)(H,56,60)(H,57,63)(H,58,65)(H,66,67)(H,68,69)(H4,49,50,51)/b18-17+,26-23+/t27-,28-,29-,31+,33-,34-,35+,36-,37-,39+/m0/s1 |
InChI Key |
WLWITBHAANNFHV-NDUWXMRTSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)C(=C)NC(=O)CC[C@@H](NC1=O)C(=O)O)C)CC(C)C)C(=O)O)C)CCCN=C(N)N)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC)/C |
Canonical SMILES |
CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)NC(=O)CCC(NC1=O)C(=O)O)C)CC(C)C)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C |
Origin of Product |
United States |
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